molecular formula C16H15N3O4 B11064221 Oxalamide, N-(benzo[1,3]dioxol-5-yl)methyl-N'-(pyridin-3-yl)methyl-

Oxalamide, N-(benzo[1,3]dioxol-5-yl)methyl-N'-(pyridin-3-yl)methyl-

Cat. No.: B11064221
M. Wt: 313.31 g/mol
InChI Key: YETGVLPLXPHAIG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a benzodioxole moiety and a pyridine ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzodioxole intermediate.

    Formation of the Ethanediamide Linkage: The final step involves the coupling of the benzodioxole-pyridine intermediate with an ethanediamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the benzodioxole or pyridine rings.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(THIOPHEN-3-YL)METHYL]ETHANEDIAMIDE: Similar structure with a thiophene ring instead of a pyridine ring.

    N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE: Contains a methoxyphenyl group instead of a pyridine ring.

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of the benzodioxole and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C16H15N3O4/c20-15(16(21)19-9-12-2-1-5-17-7-12)18-8-11-3-4-13-14(6-11)23-10-22-13/h1-7H,8-10H2,(H,18,20)(H,19,21)

InChI Key

YETGVLPLXPHAIG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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